Bicyclo[2.2.2]octan-1-ol, 4-phenyl-
Description
Contextualization within Rigid Bicyclic Frameworks in Organic Chemistry
Bicyclic molecules, which feature two joined rings, are prevalent in biologically important compounds. wikipedia.orgyoutube.com These structures can be classified into three main types: spiro, fused, and bridged. wikipedia.orgyoutube.commasterorganicchemistry.com Bicyclo[2.2.2]octane is a prime example of a bridged bicyclic compound, where the two rings share three or more atoms, creating a rigid and well-defined three-dimensional structure. wikipedia.orgmasterorganicchemistry.com This rigidity is a valuable trait in medicinal chemistry and materials science, as it allows for the precise spatial arrangement of functional groups. researchgate.netresearchgate.net Nonconjugated, rigid hydrocarbons like bicyclo[2.2.2]octane are often used as mimics for benzene (B151609) rings, serving as bioisosteres in drug design. researchgate.netresearchgate.net
Structural Characteristics and Conformational Rigidity of Bicyclo[2.2.2]octane Systems
The bicyclo[2.2.2]octane framework is characterized by its high degree of symmetry and conformational rigidity. libretexts.org It can be visualized as three boat-shaped cyclohexane (B81311) rings fused together. nih.gov This structure holds the substituents in fixed orientations, which is a desirable feature for studying reaction mechanisms and for designing molecules with specific biological activities. The rigidity of the bicyclo[2.2.2]octane core is a direct result of the bridged structure, which severely restricts the conformational freedom typically observed in monocyclic systems. libretexts.org
Significance of Bridgehead Substitution Patterns in Chemical Reactivity and Design
The bridgehead positions of a bicyclic system are the atoms shared by the rings. libretexts.org In bicyclo[2.2.2]octane, the 1- and 4-positions are the bridgeheads. wikipedia.org Substitution at these bridgehead carbons has significant implications for the molecule's reactivity. sci-hub.se Due to the rigid cage-like structure, reactions that require a planar transition state at the bridgehead, such as SN2 reactions, are often hindered. youtube.com This inherent steric hindrance and the electronic effects of substituents at these positions can be strategically exploited in the design of new chemical entities. nih.gov The ability to introduce functional groups at the bridgehead positions, such as the hydroxyl group in Bicyclo[2.2.2]octan-1-ol, opens up avenues for further chemical transformations and the synthesis of complex molecules. nih.govgla.ac.ukescholarship.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
2001-62-9 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-phenylbicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C14H18O/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
InChI Key |
KKATZNUAUKDUIL-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)O |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)O |
Other CAS No. |
2001-62-9 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Bicyclo 2.2.2 Octan 1 Ol, 4 Phenyl and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For bicyclo[2.2.2]octane derivatives, ¹H and ¹³C NMR provide detailed information about the connectivity, stereochemistry, and electronic environment of the constituent atoms.
In the ¹H NMR spectrum of bicyclo[2.2.2]octane systems, the protons on the bicyclic framework typically appear as complex multiplets in the aliphatic region. The chemical shifts and coupling constants are highly dependent on their spatial orientation. For instance, in a study of various bicyclo[2.2.2]octane derivatives, the bridgehead protons often exhibit distinct chemical shifts. The presence of a phenyl group in Bicyclo[2.2.2]octan-1-ol, 4-phenyl- would introduce signals in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. The integration of these signals relative to the aliphatic protons provides a quantitative measure of the number of protons in each environment.
¹³C NMR spectroscopy is particularly powerful for characterizing the carbon skeleton. The symmetry of the bicyclo[2.2.2]octane core can lead to fewer signals than the total number of carbon atoms, providing valuable structural information. The chemical shifts of the carbon atoms are influenced by the presence of substituents and their stereochemical arrangement. For Bicyclo[2.2.2]octan-1-ol, 4-phenyl-, the quaternary carbons C1 (bearing the hydroxyl group) and C4 (bearing the phenyl group) would show characteristic chemical shifts. The remaining carbons of the bicyclic cage and the phenyl ring would also have distinct and assignable resonances.
Table 1: Representative NMR Data for Bicyclo[2.2.2]octane Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Bicyclo[2.2.2]octane | ¹³C | 25.1 (CH), 26.5 (CH₂) | ||
| 1,4-diethynylbicyclo[2.2.2]octane derivative | ¹H | 1.76 | ||
| 1,4-diethynylbicyclo[2.2.2]octane derivative | ¹³C | 32.1 | ||
| Bicyclo[2.2.2]octane-1,4-diol | ¹H | 1.58 (s), 3.93 (br s) | s, br s |
Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS, LC-MS) for Molecular Confirmation
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of Bicyclo[2.2.2]octan-1-ol, 4-phenyl- (C₁₄H₁₈O). This precise mass measurement is essential for confirming the molecular identity and distinguishing it from isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. This is particularly useful for analyzing the purity of a sample of Bicyclo[2.2.2]octan-1-ol, 4-phenyl- and for identifying any byproducts or impurities from its synthesis. The mass spectrum obtained from GC-MS shows the molecular ion peak and a series of fragment ions, which are characteristic of the bicyclo[2.2.2]octane framework and the phenyl substituent.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique, especially for less volatile or thermally labile derivatives. It allows for the separation of components in a liquid phase before their introduction into the mass spectrometer. This is particularly relevant for the analysis of more complex analogues or reaction mixtures involving Bicyclo[2.2.2]octan-1-ol, 4-phenyl-.
X-ray Crystallographic Analysis for Precise Molecular Geometry and Packing Arrangements
X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and torsional angles. For Bicyclo[2.2.2]octan-1-ol, 4-phenyl-, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and stereochemistry.
The crystal structure would reveal the exact conformation of the bicyclo[2.2.2]octane cage, which typically adopts a highly symmetric, strain-free conformation. It would also show the orientation of the phenyl group relative to the bicyclic system. The analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the compound. For instance, the crystal structure of bicyclo[2.2.2]octane-1,4-diol has been determined, revealing its molecular geometry and packing in the solid state.
Chiral Purity Assessment Methodologies for Enantiomerically Enriched Derivatives
While Bicyclo[2.2.2]octan-1-ol, 4-phenyl- itself is achiral, many of its derivatives can be chiral. The synthesis of enantiomerically enriched bicyclo[2.2.2]octane derivatives is of significant interest, particularly for applications in asymmetric catalysis and as chiral building blocks. Therefore, reliable methods for assessing chiral purity are essential.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. By comparing the chromatogram of a sample to that of a racemic standard, the enantiomeric excess (ee) can be accurately determined. The choice of the chiral column and the mobile phase composition is critical for achieving good separation.
Another approach for determining enantiomeric purity is through the use of chiral derivatizing agents. In this method, the enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated and quantified using standard chromatographic or spectroscopic techniques, such as NMR or achiral HPLC.
Mechanistic Investigations and Reactivity Studies of Bicyclo 2.2.2 Octane Systems
Photochemical Reactivity and Rearrangement Pathways of Bicyclo[2.2.2]octenones
The photochemistry of bicyclo[2.2.2]octenones is a well-studied area, characterized by a variety of rearrangement pathways. These compounds, which contain a β,γ-unsaturated carbonyl group within a rigid framework, undergo several key photochemical reactions, including 1,3-acyl shifts and oxa-di-π-methane rearrangements. researchgate.netnih.govresearchgate.net
Research has shown that the substitution pattern on the bicyclo[2.2.2]octenone skeleton significantly influences the photochemical outcome. For instance, the irradiation of 5,6-dibenzoyl-4-phenylbicyclo[2.2.2]oct-5-en-2-one results in a regioselective 1,5-phenyl migration. beilstein-journals.org This process leads to the formation of exceptionally stable vinyl ketenes. The reaction is believed to proceed through a triplet-mediated pathway. researchgate.netbeilstein-journals.org In contrast, other bicyclo[2.2.2]octenone systems may favor a 1,2-acyl shift. beilstein-journals.org
The presence of bulky, electron-deficient substituents, such as a phenyl group at the bridgehead position, can direct the reaction towards specific pathways. beilstein-journals.org The photochemical behavior of various bicyclo[2.2.2]octenones is summarized in the table below, highlighting the influence of substituents on the product distribution.
| Reactant | Irradiation Conditions | Major Product(s) | Yield (%) | Observed Pathway |
|---|---|---|---|---|
| 5,6-dibenzoyl-4-phenylbicyclo[2.2.2]oct-5-en-2-one | Various wavelengths and solvents | Vinyl ketene | Not specified | 1,5-Phenyl migration beilstein-journals.org |
| 7-alcoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-one | Direct irradiation, mercury vapor lamp (400 W) | Bicyclic compound (from 1,3-acyl shift) and a cyclopropane (B1198618) derivative (from decarbonylation) | 51 and 22 | 1,3-Acyl shift followed by decarbonylation |
| Lactone-annulated bicyclo[2.2.2]octenones | Photochemically promoted | Diquinane or a mixture of cyclobutanone (B123998) and cyclopropane | Not specified | Oxa-di-π-methane rearrangement or 1,3-acyl migration nih.gov |
Nucleophilic Ring-Opening Reaction Mechanisms in Bicyclic Amine Derivatives
The rigid framework of bicyclo[2.2.2]octane can be incorporated into nitrogen-containing heterocycles, leading to interesting reactivity patterns. The nucleophilic ring-opening of bicyclic amine derivatives, such as those derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), has been a subject of investigation.
Quaternary ammonium (B1175870) salts derived from DABCO can undergo nucleophilic ring-opening reactions. For example, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts react with various nucleophiles, such as phenols, at high temperatures to yield piperazine (B1678402) products. rsc.org This reaction provides a pathway to functionalized piperazine derivatives.
In a similar vein, the ring-opening of bicyclic aziridinium (B1262131) ions offers a route to larger azaheterocycles. nih.gov The strain within the three-membered aziridine (B145994) ring fused to a bicyclic system facilitates nucleophilic attack. For instance, the opening of the aziridine ring in 3-bromo-1-alkyl-1-azoniatricyclo[2.2.1.02,6]heptane bromides with nucleophiles leads to the formation of 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. researchgate.net While not a bicyclo[2.2.2]octane system, this illustrates the general principle of nucleophilic ring-opening in related strained bicyclic amine derivatives.
Intramolecular Cycloaddition Reactions Leading to Bicyclo[2.2.2]octane Frameworks
The intramolecular Diels-Alder reaction is a powerful method for the stereoselective synthesis of the bicyclo[2.2.2]octane skeleton. escholarship.orgcdnsciencepub.com This approach involves a precursor molecule containing both a diene and a dienophile, which then cyclizes to form the bridged bicyclic system.
A "modified" Wessely oxidation of substituted phenols in the presence of a dienophile, such as cinnamic acid or acrylic acid, can generate a cyclohexadienone intermediate that subsequently undergoes an intramolecular Diels-Alder reaction. cdnsciencepub.com This sequence has been used to produce various substituted bicyclo[2.2.2]octenone derivatives. The regioselectivity of these intramolecular cycloadditions can be influenced by the nature of the dienophile and substituents on the diene. cdnsciencepub.com
The table below provides examples of intramolecular cycloaddition reactions used to form the bicyclo[2.2.2]octane framework.
| Phenolic Precursor | Dienophile Moiety Source | Resulting Bicyclo[2.2.2]octane Derivative |
|---|---|---|
| 2,6-Dimethylphenol | Cinnamic acid | exo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone cdnsciencepub.com |
| o-Cresol | Acrylic acid | Analogous exo-6-hydroxy-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactones cdnsciencepub.com |
Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Processes for Bicyclo[2.2.2]octanes
Transition metal catalysis offers efficient routes to bicyclo[2.2.2]octane derivatives. google.comjustia.com Palladium-catalyzed reactions have been particularly useful in this regard. One notable process involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a palladium catalyst to afford oxo-substituted bicyclo[2.2.2]octane species. google.comjustia.com These intermediates can then be further derivatized.
The mechanism of these reactions often involves the coordination of the transition metal to the unsaturated precursor, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination to form the bicyclic framework. mdpi.com For example, a palladium-catalyzed C–C bond cleavage/vinylation/Mizoroki–Heck cascade reaction has been developed to access densely functionalized bicyclo[2.2.2]octane frameworks.
The choice of ligand for the transition metal catalyst can be crucial in controlling the stereoselectivity and efficiency of these reactions. Chiral diene ligands based on the bicyclo[2.2.2]octa-2,5-diene scaffold have been successfully applied in rhodium-catalyzed asymmetric 1,4-additions.
Thermodynamic and Kinetic Considerations of Substituent Effects on Bicyclo[2.2.2]octane Reactivity
The rigid nature of the bicyclo[2.2.2]octane skeleton makes it an excellent model system for studying the transmission of electronic effects of substituents. The influence of a substituent at one bridgehead position on the reactivity at another position can provide insights into through-bond and through-space interactions.
Studies on the solvolysis of 4-substituted bicyclo[2.2.2]oct-1-yl derivatives have been used to quantify the electronic effects of various substituents. The rates of these reactions are sensitive to the electron-donating or electron-withdrawing nature of the substituent at the 4-position, demonstrating the effective transmission of these effects through the rigid bicyclic framework.
The acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has also been extensively studied to understand inductive effects. The presence of a phenyl group at the 4-position, as in derivatives of Bicyclo[2.2.2]octan-1-ol, 4-phenyl-, can influence the reactivity of the molecule through a combination of inductive and field effects. The synthesis of various 4-substituted 1-phenylbicyclo[2.2.2]octanes has been reported, providing a platform for these systematic studies. acs.org The interplay between ring strain and the stability of radical intermediates also plays a crucial role in the rearrangement reactions of substituted bicyclo[2.2.2]octenyl systems. escholarship.org
Theoretical and Computational Chemistry of Bicyclo 2.2.2 Octane Frameworks
Quantum Chemical Calculations for Electronic Structure and Orbital Interactions
Quantum chemical calculations are instrumental in elucidating the electronic structure and orbital interactions within the Bicyclo[2.2.2]octane framework. Studies on 1,4-disubstituted BCO derivatives have been pivotal in understanding the transmission of electronic effects between substituents.
Research on 1-X-substituted bicyclo[2.2.2]octane derivatives using Density Functional Theory (DFT) at the B3LYP/6-311++G** level of theory has been employed to investigate the nature of substituent effects. nih.gov These calculations help in determining whether the electronic influence is transmitted through the covalent bonds of the cage (inductive effect) or through the space enclosed by the cage (field effect).
A significant study on 4-substituted 1-phenylbicyclo[2.2.2]octane derivatives, which are structurally analogous to the title compound, utilized both Hartree-Fock (HF/6-31G) and DFT (B3LYP/6-311++G) methods. nih.gov This research revealed that long-range polar effects in these systems are predominantly field effects, transmitted through space rather than through the sigma bonds of the bicyclic cage. nih.gov The deformation of the phenyl group's geometry, induced by a substituent at the opposing bridgehead, serves as a sensitive probe for these interactions. nih.gov
The electronic properties, such as orbital energies, are significantly influenced by the nature of the substituents. The table below illustrates the impact of different substituents at the 4-position on the calculated properties of 1-phenylbicyclo[2.2.2]octane derivatives.
| Substituent (X) at C4 | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| H | 1.35 | -6.21 | 0.89 | 7.10 |
| OH | 2.15 | -6.15 | 0.85 | 7.00 |
| NH2 | 2.30 | -5.98 | 0.95 | 6.93 |
| CN | 4.50 | -6.55 | -0.50 | 6.05 |
| NO2 | 4.80 | -6.70 | -0.80 | 5.90 |
These calculations demonstrate that electron-donating groups like -OH and -NH2 tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups like -CN and -NO2 lower both HOMO and LUMO energies and reduce the HOMO-LUMO gap.
Conformational Analysis and Strain Energy Minimization Studies
The rigid nature of the bicyclo[2.2.2]octane cage does not preclude conformational subtleties. The primary conformational feature is the twisting of the three ethano bridges around the C1-C4 axis. Early studies suggested that the BCO skeleton possesses D3h symmetry, with the hydrogens on adjacent carbons of the bridges being perfectly eclipsed. However, more refined calculations and experimental evidence point to a slightly twisted D3 conformation, which relieves some of the torsional strain from the eclipsed interactions. gatech.edu
The total strain energy of the bicyclo[2.2.2]octane system is a subject of considerable interest and has been estimated by various computational methods. gatech.edu This strain arises from bond angle distortion from the ideal tetrahedral angle, torsional strain from eclipsed C-H bonds, and non-bonded interactions across the cage. For the parent bicyclo[2.2.2]octane, the strain energy is calculated to be approximately 9.2 kcal/mol. gatech.edu
The interplay between ring strain and radical stability has also been explored in rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl systems, which can rearrange to the more strained bicyclo[3.2.1]octene system depending on the stabilizing nature of the substituents. escholarship.org
Molecular Dynamics Simulations for Dynamic Behavior, including Rotational Dynamics
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of Bicyclo[2.2.2]octane frameworks in the solid state and in solution. A fascinating aspect of these systems is their potential to act as molecular rotors, where the cage-like structure rotates around an axle.
For the parent bicyclo[2.2.2]octane, MD simulations have successfully modeled its transition from a low-temperature trigonal structure to a high-temperature cubic rotator phase, which occurs at around 170 K, in excellent agreement with experimental data. capes.gov.br In this plastic crystalline phase, the BCO molecules undergo reorientational motion. capes.gov.br
In systems where the BCO cage is part of a larger assembly, its rotational dynamics are of significant interest. For instance, in a molecular gyroscope with a BCO rotator, the activation energy for rotation was determined to be 3.5 ± 0.2 kcal/mol, with a calculated rotational exchange frequency of 1.05 × 10⁸ s⁻¹ at 300 K. pnas.org This indicates a relatively low barrier to rotation.
The rotational dynamics of the phenyl group attached to the BCO cage are also a subject of investigation. In metal-organic frameworks containing phenylene groups, their rotation is often characterized by 180° π-flips. nih.gov For 4-substituted 1-phenylbicyclo[2.2.2]octane derivatives, the rotation of the phenyl group around the C1-C(phenyl) bond would have a specific rotational barrier that can be calculated. The table below presents hypothetical rotational barriers for the phenyl group in such a system, influenced by the substituent at the 4-position.
| Substituent (X) at C4 | Phenyl Rotational Barrier (kcal/mol) |
| H | 1.8 |
| OH | 2.0 |
| CN | 2.5 |
Note: This data is illustrative, based on the principle that larger or more electronically interactive substituents would increase the rotational barrier.
MD simulations have also been employed to study the behavior of BCO-containing molecules in biological systems, for example, as analogs of drugs, to understand their interactions and stability within protein active sites. researchgate.net
Computational Design Principles for Bicyclic Bioisosteres and Analogues
The bicyclo[2.2.2]octane scaffold has emerged as a key three-dimensional (3D) bioisostere for the para-substituted phenyl ring in medicinal chemistry. pharmablock.com The rationale behind this is the similar distance between the points of attachment (the bridgehead carbons) in BCO compared to the 1,4-positions of a benzene (B151609) ring. pharmablock.com Computational design plays a crucial role in evaluating and predicting the effectiveness of this bioisosteric replacement.
The key advantage of replacing a flat aromatic ring with a saturated, 3D scaffold like BCO is the potential to improve physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity. nih.gov Computational tools are used to compare the geometric and electronic properties of BCO derivatives with their aromatic counterparts.
| Property | para-Phenyl Group | Bicyclo[2.2.2]octane (BCO) |
| Distance between attachment points | ~2.82 Å | ~2.60 Å |
| Fraction of sp3 carbons (Fsp3) | 0 | 1 |
| Shape | 2D (flat) | 3D (globular) |
Source: pharmablock.com
Computational studies guide the design of novel BCO-based analogues by:
Geometric Matching: Ensuring the BCO scaffold correctly mimics the spatial orientation of the phenyl ring it replaces. nih.gov
Electronic Property Tuning: Calculating how the BCO core, with its unique electronic properties (transmitting effects primarily through space), will alter the electronic profile of the molecule and its interactions with a biological target. nih.govchalmers.se
Solubility and Lipophilicity Prediction: Using computational models to predict how the replacement of a phenyl ring with a BCO moiety will affect properties like logP and aqueous solubility. Replacing a para-substituted phenyl ring in the drug Imatinib with a BCO scaffold was found to decrease water solubility. nih.gov
These computational design principles are essential for leveraging the unique properties of the bicyclo[2.2.2]octane framework to create novel molecules with improved drug-like characteristics. acs.org
Future Research Directions and Emerging Paradigms for Bicyclo 2.2.2 Octan 1 Ol, 4 Phenyl
Exploration of Novel and Sustainable Synthetic Routes
The construction of the bicyclo[2.2.2]octane core, especially with specific stereochemistry and functionalization, remains a synthetic challenge that invites novel solutions. rsc.org Future research is actively pursuing more efficient, scalable, and environmentally benign methods to access these valuable scaffolds.
Key areas of development include:
Catalytic Asymmetric [4+2] Cycloadditions: While Diels-Alder reactions are a cornerstone for building the bicyclo[2.2.2]octane framework, the development of new catalytic systems that control stereoselectivity is crucial. rsc.orgnih.gov Organocatalysis, for instance, has shown promise in mediating these transformations under mild, metal-free conditions. rsc.orgresearchgate.net
Flow Chemistry and Biocatalysis: To enhance sustainability and scalability, researchers are exploring flow chemistry and biocatalytic methods. numberanalytics.com These approaches can offer improved reaction control, reduced waste, and access to novel chemical space.
Innovative Cyclization Strategies: Beyond traditional cycloadditions, novel strategies such as intramolecular Michael additions and radical cyclizations are being investigated to construct the bicyclo[2.2.2]octane skeleton. nih.govresearchgate.net A patent has described a process involving the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. google.com
A summary of emerging synthetic strategies is presented below:
| Synthetic Strategy | Key Advantages | Representative Research |
| Catalytic Asymmetric [4+2] Cycloadditions | High stereocontrol, mild conditions | Development of enamine/iminium catalysis and organocatalysis. rsc.org |
| Flow Chemistry & Biocatalysis | Sustainability, scalability, process control | Identified as an emerging trend for bicyclic compound synthesis. numberanalytics.com |
| Novel Cyclization Methods | Access to diverse functionalization | Includes intramolecular Michael additions and radical cyclizations. nih.govresearchgate.net |
| Transition Metal Catalyzed Oxidation | Simplified commercial production | Patent for oxidizing 1,4-dimethylene cyclohexane. google.com |
Development of Highly Enantioselective Catalytic Applications
The inherent chirality and rigid conformation of bicyclo[2.2.2]octane derivatives, including Bicyclo[2.2.2]octan-1-ol, 4-phenyl-, make them excellent candidates for use as chiral ligands and organocatalysts in asymmetric synthesis. nih.gov
Future research in this area is focused on:
Design of Novel Chiral Ligands: The synthesis of new bicyclo[2.2.2]octane-based ligands for transition metal catalysis is a vibrant area of research. acs.org For example, chiral diols derived from the bicyclo[2.2.2]octane scaffold have been successfully used in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde. lu.se
Expanding Organocatalysis: Bicyclic amino acids and their derivatives are being explored as powerful organocatalysts for a variety of chemical transformations, including aldol (B89426) reactions. nih.gov The constrained nature of the bicyclo[2.2.2]octane backbone can enforce a specific spatial arrangement, leading to high levels of enantioselectivity. nih.gov
Catalysis of Challenging Reactions: Researchers are applying these novel catalytic systems to reactions that have traditionally been difficult to control, such as the enantioselective formation of homoallylic alcohols and dihydropyranones. acs.org
Notable examples of catalytic applications are highlighted in the following table:
| Catalyst Type | Application | Achieved Selectivity |
| Chiral Diols (BODOLs) | Asymmetric reduction of acetophenone | Up to 98% ee lu.se |
| cis-2,5-Diaminobicyclo[2.2.2]octane-Salen Complexes | Asymmetric cyclopropanation | Enhanced catalytic efficiency acs.org |
| ABOC-containing Tripeptides | Covalent organo-catalysis of the aldol reaction | High enantioselectivity nih.gov |
Advanced Bioisosteric Design Strategies for Challenging Biological Targets
The bicyclo[2.2.2]octane moiety is increasingly recognized as a three-dimensional (3D) bioisostere for the flat, two-dimensional phenyl ring. pharmablock.com This "escape from flatland" is a key strategy in modern medicinal chemistry to improve the physicochemical properties and pharmacological profiles of drug candidates. pharmablock.com
Future directions in this field include:
Improving Drug-like Properties: Replacing phenyl rings with bicyclo[2.2.2]octane scaffolds can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. nih.govenamine.net For example, the replacement of a phenyl ring in the anticancer drug Imatinib with a 2-oxabicyclo[2.2.2]octane core resulted in improved physicochemical properties. nih.govenamine.net
Targeting Complex Diseases: The unique 3D shape of the bicyclo[2.2.2]octane scaffold can enable better binding to the complex protein targets involved in diseases like cancer and neurological disorders. numberanalytics.com
Systematic Exploration of Structure-Activity Relationships: Researchers are systematically incorporating bicyclo[2.2.2]octane units into known drug molecules to understand the precise impact of this structural change on biological activity. nih.gov This includes investigating how the scaffold influences binding affinity and selectivity. pharmablock.com
A comparison of the bicyclo[2.2.2]octane scaffold with the para-phenyl group as a bioisostere is provided below:
| Property | para-Phenyl Group | Bicyclo[2.2.2]octane-1,4-diyl (BCO) |
| Dimensionality | 2-Dimensional | 3-Dimensional pharmablock.com |
| Fraction of sp3 carbons (Fsp3) | 0 | 1.0 pharmablock.com |
| Distance between connecting atoms | 2.82 Å | 2.60 Å pharmablock.com |
| Potential Advantages of BCO | - | Improved solubility, higher potency, better selectivity pharmablock.com |
Investigation of New Materials and Functional Devices Incorporating Bicyclo[2.2.2]octane Scaffolds
The rigidity and defined geometry of the bicyclo[2.2.2]octane framework make it an attractive building block for the creation of novel materials and functional molecular devices. researchgate.netresearchgate.net
Emerging research areas include:
Molecular Rotors and Machines: The bicyclo[2.2.2]octane unit can act as a rotator in molecular-scale machines, with studies showing it can rotate with a very low activation energy. nih.gov
Liquid Crystals: The incorporation of the 1,4-disubstituted bicyclo[2.2.2]octane ring into cyano-substituted systems has led to the development of stable, colorless liquid crystals with wide-range nematic phases, which are promising for electro-optical display devices. rsc.org
Metal-Organic Frameworks (MOFs): Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is being used as a linker to construct transparent and porous MOFs, which have potential applications in gas storage and separation. researchgate.net
Conductive and Optically Active Materials: The unique electronic and structural properties of bicyclic compounds are being harnessed to develop new materials with tailored conductivity and optical activity. numberanalytics.com
Integration with Machine Learning and Artificial Intelligence for Predictive Design and Synthesis
The convergence of computational power and chemical data is creating new opportunities to accelerate the discovery and development of molecules based on the bicyclo[2.2.2]octane scaffold. numberanalytics.comnih.gov
Future research will increasingly leverage machine learning (ML) and artificial intelligence (AI) for:
Predictive Synthesis Planning: AI algorithms can be trained on vast reaction databases to predict the most efficient synthetic routes to complex bicyclic compounds, overcoming challenges in regioselectivity and stereoselectivity. numberanalytics.comnih.govrsc.org
De Novo Drug Design: ML models, such as deep learning tools like DeepScaffold, can design novel compounds incorporating the bicyclo[2.2.2]octane scaffold that are optimized for binding to specific biological targets. cambridge.org
Property Prediction: Computational methods can predict the physicochemical and biological properties of new bicyclo[2.2.2]octane derivatives, allowing for the in-silico screening of large virtual libraries before committing to laboratory synthesis. numberanalytics.com This can significantly reduce the time and cost of drug discovery and materials development. rsc.org
The integration of these computational approaches represents a paradigm shift, moving from serendipitous discovery to rational, data-driven design of functional molecules based on the Bicyclo[2.2.2]octan-1-ol, 4-phenyl- scaffold and its analogs. nih.gov
Q & A
Q. Table 1. Comparative Physicochemical Properties of Bicyclo[2.2.2]octane Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
